The synthesis of 5,7-Dichloroindolin-2-one typically involves the chlorination of indolin-2-one. Common methods include:
The molecular structure of 5,7-Dichloroindolin-2-one features a bicyclic framework consisting of a fused indole ring system. The specific positioning of the chlorine atoms significantly influences the compound's chemical properties and reactivity.
The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy, which can be used for structural confirmation. For instance, typical chemical shifts in NMR might appear around 7-9 ppm for aromatic protons .
5,7-Dichloroindolin-2-one participates in various chemical reactions:
The mechanism of action of 5,7-Dichloroindolin-2-one involves its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activity, particularly those involved in cell proliferation.
Research indicates that this compound could serve as a lead compound for developing new anticancer agents due to its ability to interfere with critical cellular processes .
5,7-Dichloroindolin-2-one possesses several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5,7-Dichloroindolin-2-one has several significant scientific applications:
Halogen atoms, particularly chlorine, play multifaceted roles in optimizing indolin-2-one derivatives for therapeutic applications:
Electronic Modulation: The strong electron-withdrawing effect of chlorine substituents reduces electron density on the indolinone core. This enhances the compound’s ability to participate in dipole-dipole interactions and halogen bonding with protein targets. Chlorine’s σ-hole formation facilitates specific interactions with backbone carbonyls or side-chain acceptors (e.g., histidine, asparagine), improving binding affinity. [1] [7]
Lipophilicity & Membrane Permeability: Chlorine atoms significantly increase logP values, promoting passive diffusion across cellular membranes. In 5,7-dichloroindolin-2-one, the symmetrical chlorine placement enhances this effect without inducing excessive crystallinity. This balance is critical for achieving intracellular concentrations sufficient to inhibit cytoplasmic or nuclear targets like transcription factors. [3] [7]
Metabolic Stabilization: Blocking positions 5 and 7 with chlorine atoms hinders oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), extending plasma half-life. This positions 5,7-dichloroindolin-2-one as a metabolically robust scaffold for prolonged target engagement. [3]
Conformational Restriction: Steric bulk from chlorine atoms restricts rotational freedom in pendant groups attached at C-3. This pre-organizes the molecule into bioactive conformations, reducing the entropic penalty upon target binding. Computational studies show chlorine’s ortho-effect enhances planarity in arylidene substituents at C-3. [3] [8]
Table 1: Impact of Halogenation on Indolin-2-one Bioactivity
Compound | Substitution Pattern | GI₅₀ (TC32 Cells, μM) | Lipophilicity (clogP) |
---|---|---|---|
Indolin-2-one | Unsubstituted | >50 | 1.2 |
5-Chloroindolin-2-one | Mono-Cl (C5) | 15.8 ± 1.2 | 1.9 |
7-Chloroindolin-2-one | Mono-Cl (C7) | 12.3 ± 0.9 | 1.9 |
5,7-Dichloroindolin-2-one | Di-Cl (C5,C7) | 0.26 ± 0.1 | 2.6 |
5,6-Dichloroindolin-2-one | Di-Cl (C5,C6) | 8.7 ± 0.6 | 2.6 |
The therapeutic significance of 5,7-dichloroindolin-2-one emerged from systematic structure-activity relationship (SAR) studies on indolinone-based antitumor agents:
Synthetic Evolution: Early routes relied on Sandmeyer isatin synthesis followed by aldol condensation. Contemporary methods employ transition-metal catalysis for C-H functionalization, enabling direct chlorination at C5/C7. A representative synthesis involves chloral hydrate/hydroxylamine hydrochloridation of 2,4-dichloroaniline, followed by cyclization in sulfuric acid to yield 5,7-dichloroisatin. Subsequent reduction or direct Paal-Knorr reaction yields the indolinone core. Modern green chemistry approaches use nanoparticle catalysts (e.g., Au@TiO₂) for high-yield (>90%), solvent-free synthesis. [3] [7]
Key Pharmacological Discoveries:
Table 2: Evolution of 5,7-Dichloroindolin-2-one Derivatives in Targeted Oncology
Generation | C3 Modification | Key Target | Improvement Over Prior |
---|---|---|---|
1st | Unsubstituted | Pan-kinase | Baseline |
2nd | 3-(4-Chlorobenzylidene) | PDGFRβ | 10-fold ↑ kinase selectivity |
3rd | 3-(4-Dimethylaminobenzylidene) | EWS-FLI1 | 8-fold ↑ cellular potency (TC32) |
4th | 3-(6-Methylpyridin-2-one) | VEGFR-2 | Oral bioavailability (F = 62%) |
5,7-Dichloroindolin-2-one exhibits distinct advantages and limitations compared to other indole-based antitumor scaffolds:
Versus 3-Substituted Indoles: Simple 3-arylindoles (e.g., sunitinib analogs) display broader kinase inhibition but suffer from off-target effects (e.g., cardiotoxicity). The 2-oxo group in 5,7-dichloroindolin-2-one enables additional H-bonding with unique residues in disordered oncoproteins (e.g., EWS-FLI1), conferring target specificity. However, 3-pyranyl indoles show superior potency in ER+ breast cancer models (MCF-7 IC₅₀ = 0.11 μM vs. 0.48 μM for dichloroindolinone). [7] [8]
Versus Spiroindolinones: Spirocyclic analogs (e.g., spiro[thietane-indolin-2-one]) offer improved metabolic stability through conformational constraint but exhibit reduced cellular permeability due to high polar surface area (>90 Ų). 5,7-Dichloro substitution provides comparable metabolic protection while maintaining lower PSA (<70 Ų), favoring blood-brain barrier penetration. [1] [8]
Versus Bis-Indolyl Derivatives: Compounds like 3,6-bis(indol-3-ylmethylene)piperazine-2,5-diones show potent activity in colon cancer (SW-620 IC₅₀ = 39.7 μM) but suffer from pharmacokinetic challenges (t₁/₂ < 1 hr). 5,7-Dichloroindolin-2-one’s monomeric structure and lower MW (<300 Da) enhance oral absorption (F > 60% in murine models). [8]
Computational Insights: Structure-based pharmacophore models highlight 5,7-dichloroindolin-2-one’s unique feature arrangement:
Table 3: Structural and Activity Comparison of Key Antitumor Indole Derivatives
Scaffold | Representative Compound | GI₅₀ (μM) | Target Specificity | clogP | TPSA (Ų) |
---|---|---|---|---|---|
5,7-Dichloroindolin-2-one | 3-(4-(N,N-dimethylamino)benzylidene) | 0.26 (TC32) | EWS-FLI1/RHA complex | 3.1 | 68 |
3-Pyranylindole | (E)-3-(5-Bromo-1H-indol-3-yl)-1-(tetramethyl-tetrahydronaphthyl)propenone | 0.11 (MCF-7) | Estrogen receptor | 5.8 | 45 |
Spiro[thietane-indolin-2-one] | N-Acetyl-6'-thiaspiro[indoline-3,2'-thietane] | 1.7 (A549) | Tubulin polymerization | 2.3 | 92 |
Bis-indolylpiperazine | 3,6-Bis(5-methoxyindol-3-ylmethylene)piperazine-2,5-dione | 39.7 (SW-620) | Topoisomerase II | 2.1 | 104 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1